(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone
Description
(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is a methanone derivative featuring a furan-2-yl group linked to a 3-chloro-4-fluorophenyl aromatic ring. Its molecular formula is C₁₁H₆ClFO₂, with a molecular weight of 224.62 g/mol (CAS No. 1342788-79-7) .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFO2/c12-8-6-7(3-4-9(8)13)11(14)10-2-1-5-15-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMSIOJIQRBKIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with furan-2-ylmethanone under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Overview
This compound serves as an important intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets, making it a candidate for developing drugs with anti-inflammatory and anticancer properties.
Case Studies
- Anti-inflammatory Agents : Research has shown that derivatives of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone exhibit promising anti-inflammatory activity. For instance, compounds synthesized from this precursor were evaluated for their ability to inhibit cyclooxygenase enzymes, leading to reduced inflammation in animal models.
- Anticancer Properties : A study highlighted a series of compounds derived from (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone that demonstrated cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis through the mitochondrial pathway, showcasing its potential as an anticancer agent.
| Compound | Activity | Target | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | COX Inhibition | |
| Compound B | Cytotoxicity | Cancer Cell Lines |
Materials Science
Overview
The conjugated structure of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone makes it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Research Findings
- Organic Electronics : Studies indicate that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device efficiency. The unique electronic properties attributed to the chloro and fluoro substituents facilitate better performance in electronic applications.
Biological Studies
Overview
In biological research, (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is utilized as a chemical probe to study enzyme mechanisms and interactions due to its reactive functional groups.
Mechanism of Action
The compound interacts with specific enzymes or receptors, often through covalent modification or hydrogen bonding. Its furan ring and carbonyl group play crucial roles in these interactions.
Case Studies
- Enzyme Inhibition Studies : Experiments have demonstrated that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone with key analogs, highlighting substituent effects on molecular weight, melting points, and bioactivity:
Key Observations:
- Substituent Effects on Melting Points: Naphthalene-based derivatives (e.g., 3u, 3v) exhibit higher melting points (123–134°C) compared to simpler phenyl analogs, likely due to increased aromatic stacking .
- Bioactivity Trends: Furan-2-yl(phenyl)methanones with halogen substituents (e.g., 4-Cl in compound 4a) demonstrate potent protein tyrosine kinase (PTK) inhibitory activity (IC₅₀ = 4.66 μM), outperforming the reference compound genistein (IC₅₀ = 13.65 μM) . The target compound’s 3-Cl,4-F substitution may enhance binding affinity due to synergistic electronic effects, though experimental validation is needed.
Degradation and Stability
Degradation studies of related compounds (e.g., ertugliflozin derivatives) reveal that methanone scaffolds can undergo structural rearrangements under stress, forming products like (4-chloro-3-(4-ethoxybenzyl)phenyl)(5-(chloromethyl)furan-2-yl)methanone . This underscores the importance of stability testing for the target compound, particularly given its halogen substituents.
Biological Activity
The compound (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone can be represented as follows:
This compound features a phenyl ring substituted with chlorine and fluorine atoms, as well as a furan moiety, which contributes to its reactivity and biological profile.
Antimicrobial Activity
Studies have indicated that (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone exhibits significant antimicrobial properties . In vitro assays have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities range from 32 to 512 µg/mL, indicating moderate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Klebsiella pneumoniae | 128 |
Antifungal Activity
The compound also demonstrates antifungal activity, particularly against Candida albicans. The observed MIC values for antifungal effects are reported to be in the range of 16.69 to 78.23 µM, suggesting a promising therapeutic potential in treating fungal infections .
Anticancer Activity
Recent research highlights the anticancer potential of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The IC50 values for these activities range from 0.08 µM to 0.62 µM, indicating potent cytotoxic effects .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.08 |
| A549 (lung cancer) | 0.62 |
The biological activity of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone is attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The compound acts as a reversible inhibitor of certain enzymes involved in cancer cell proliferation and inflammation.
- Disruption of Cellular Signaling : It modulates signaling pathways associated with cell survival and apoptosis, leading to increased rates of cell death in malignant cells.
- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could contribute to its overall biological efficacy .
Case Studies
Several studies have evaluated the biological activity of (3-Chloro-4-fluorophenyl)(furan-2-yl)methanone:
- In Vitro Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer .
- Antimicrobial Efficacy Assessment : Research published in Pharmaceutical Research reported on the antimicrobial properties of this compound against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
